REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH2:15]1[C:25]2=[C:26]3[C:21](=[CH:22][CH:23]=[CH:24]2)[CH2:20][CH2:19][C:18](=[O:27])[N:17]3[CH2:16]1.N.C1(C)C(CC#N)=CC=CC=1>O>[C:1]([N:4]1[CH2:5][CH2:6][CH:7]([CH2:10][CH2:11][C:12]([C:23]2[CH:22]=[C:21]3[C:26]4=[C:25]([CH2:15][CH2:16][N:17]4[C:18](=[O:27])[CH2:19][CH2:20]3)[CH:24]=2)=[O:14])[CH2:8][CH2:9]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)CCC(=O)O
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C1CN2C(CCC3=CC=CC1=C23)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)CC#N)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at about 105° C. for 7 hours under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40 to 50° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
a mixture of toluene-acetonitrile (1:1) (10 mL)
|
Type
|
ADDITION
|
Details
|
was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of the solution of ⅕
|
Type
|
ADDITION
|
Details
|
Diisoporpyl ether (7 mL) was added to the residue
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at about 25° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at 0 to 5° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (3 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)CCC(=O)C=1C=C2CCC(N3C2=C(C1)CC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.47 g | |
YIELD: PERCENTYIELD | 98.6% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |